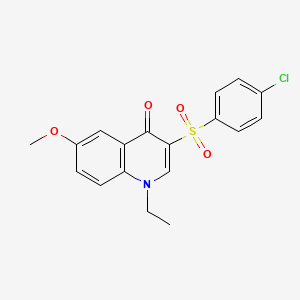

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one

描述

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a sulfonyl group at position 3, a substituted ethyl group at position 1, and a methoxy group at position 4. Its molecular formula is C₁₉H₁₇ClNO₄S (calculated based on structural analogs in and ), with a molecular weight of approximately 393.86 g/mol. The presence of electron-withdrawing groups (e.g., sulfonyl, chloro) may influence its pharmacokinetic properties, such as solubility and metabolic stability .

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-20-11-17(25(22,23)14-7-4-12(19)5-8-14)18(21)15-10-13(24-2)6-9-16(15)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFLJFKLJIZOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

Introduction of the 4-Chlorophenylsulfonyl Group: The sulfonylation reaction can be carried out using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of sulfonamide or thiol-substituted quinoline derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The compound’s closest analogs differ in substituents on the quinoline ring and the alkyl/aryl groups attached. Key comparisons include:

Key Observations :

- Alkyl Chain Length : The ethyl group in the target compound may confer better metabolic stability than longer chains (e.g., propyl or pentyl in analogs), as shorter chains reduce lipophilicity and CYP-mediated oxidation .

- Sulfonyl vs. Carbonyl : The 4-chlorobenzenesulfonyl group offers stronger hydrogen-bonding capacity than anthracene-carbonyl analogs, favoring interactions with polar enzyme active sites .

生物活性

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various aniline derivatives under controlled conditions. The detailed synthetic pathways often utilize dry pyridine as a solvent and require specific temperature and time parameters to yield the desired product effectively .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer (CRC) SW480 cells. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against CRC .

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (CRC) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | G2/M cell cycle arrest |

| MCF-7 (Breast) | 18 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing their division and proliferation.

- Antibacterial Mechanism : The antibacterial effects are linked to the inhibition of key enzymes involved in cell wall biosynthesis and disruption of membrane integrity .

Case Studies

A notable study published in PMC reported on the efficacy of this compound in reducing luciferase activity in CRC models, suggesting its potential as a lead compound for further development in cancer therapy . Another investigation focused on its antimicrobial properties revealed promising results against multidrug-resistant strains, highlighting its relevance in addressing antibiotic resistance issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。